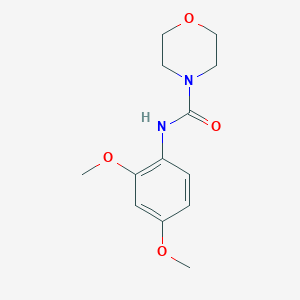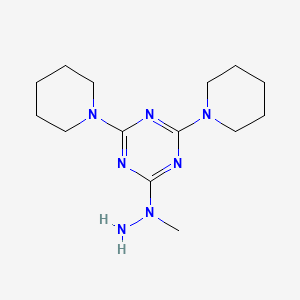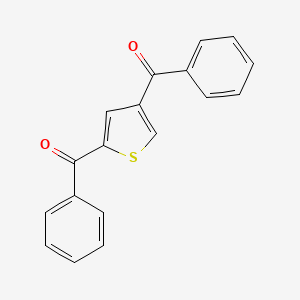
2,4-thienediylbis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-thienediylbis(phenylmethanone) is a chemical compound that belongs to the family of thienyl ketones. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2,4-thienediylbis(phenylmethanone) is not fully understood. However, studies have suggested that it can modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It can also regulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
2,4-thienediylbis(phenylmethanone) has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. It can also regulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation. Studies have shown that 2,4-thienediylbis(phenylmethanone) can potentially be used for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4-thienediylbis(phenylmethanone) in lab experiments is its ease of synthesis and availability. It can also be easily modified to improve its properties and potential applications. However, one of the limitations of using 2,4-thienediylbis(phenylmethanone) is its low solubility in water, which can limit its potential applications in aqueous systems.
Orientations Futures
There are several future directions for the research on 2,4-thienediylbis(phenylmethanone). One of the potential areas of research is to explore its potential applications in material science, including the development of new materials with improved properties. Another area of research is to investigate its potential applications in drug delivery systems. Additionally, more studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 2,4-thienediylbis(phenylmethanone) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. The synthesis of 2,4-thienediylbis(phenylmethanone) can be achieved through various methods, and it has been extensively studied for its potential applications in medicinal chemistry. It exhibits various biochemical and physiological effects and has the potential to be used for the treatment of various diseases. However, more studies are needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2,4-thienediylbis(phenylmethanone) can be achieved through various methods, including the reaction of 2-thiophenecarboxaldehyde with benzil in the presence of a base such as potassium hydroxide. Another method involves the reaction of 2-thiophenecarboxaldehyde with benzophenone in the presence of a catalyst such as triethylamine. The yield of the reaction can be improved by optimizing the reaction conditions, including temperature, solvent, and reaction time.
Applications De Recherche Scientifique
2,4-thienediylbis(phenylmethanone) has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. Studies have shown that 2,4-thienediylbis(phenylmethanone) can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(4-benzoylthiophen-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2S/c19-17(13-7-3-1-4-8-13)15-11-16(21-12-15)18(20)14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLMOUZZPZRFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CS2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibenzoylthiophene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)
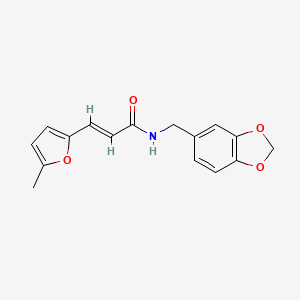
![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)
![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)
![4-methyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5719690.png)
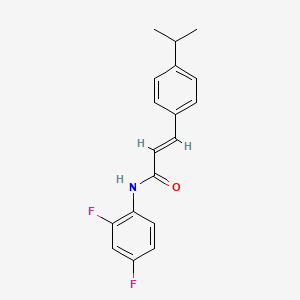
![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)
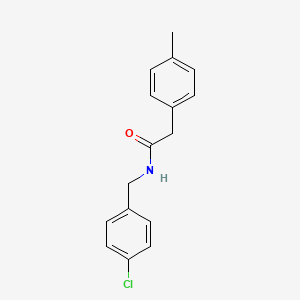
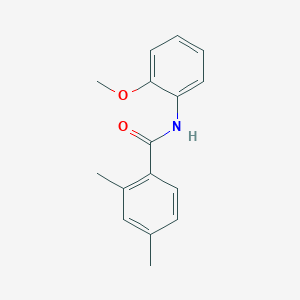
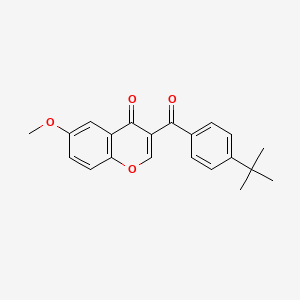
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B5719728.png)
